molecular formula C4H6INO B1315106 4-(Iodomethyl)azetidin-2-one CAS No. 74694-50-1

4-(Iodomethyl)azetidin-2-one

Cat. No.: B1315106
CAS No.: 74694-50-1
M. Wt: 211 g/mol
InChI Key: QHSNSUAFJJIIQW-UHFFFAOYSA-N
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Description

4-(Iodomethyl)azetidin-2-one is a chemical compound with the molecular formula C4H6INO. It is a derivative of azetidinone, a class of compounds known for their biological and pharmacological activities.

Biochemical Analysis

Biochemical Properties

4-(Iodomethyl)azetidin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, azetidin-2-one derivatives have shown potential anticancer activity by inducing apoptosis in certain cell lines . The interactions of this compound with enzymes such as caspase-3 suggest its involvement in apoptotic pathways, highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that azetidin-2-one derivatives can induce apoptosis in neoplastic cells, affecting gene expression related to cytoskeleton regulation and cell cycle . These effects underscore the compound’s potential in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the colchicine binding site of human α/β-tubulin, leading to the inhibition of cell cycle genes and induction of apoptosis . This interaction highlights the compound’s potential as a molecular tool for studying cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that azetidin-2-one derivatives maintain their activity over extended periods, making them suitable for long-term biochemical studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on azetidin-2-one derivatives have shown threshold effects, where specific dosages induce apoptosis without causing significant toxicity . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as caspase-3 suggest its role in apoptotic pathways, affecting cellular metabolism and energy production

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are vital for the compound’s role in regulating cellular processes such as apoptosis and cell cycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)azetidin-2-one typically involves the iodination of azetidin-2-one derivatives. One common method is the reaction of azetidin-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azetidinone derivatives with various substituents.

    Oxidation: Formation of azetidinone derivatives with oxidized functional groups.

    Reduction: Formation of azetidine derivatives.

Scientific Research Applications

4-(Iodomethyl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new β-lactam antibiotics and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)azetidin-2-one
  • 4-(Chloromethyl)azetidin-2-one
  • 4-(Fluoromethyl)azetidin-2-one

Uniqueness

4-(Iodomethyl)azetidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and biological studies .

Properties

IUPAC Name

4-(iodomethyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSNSUAFJJIIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502576
Record name 4-(Iodomethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74694-50-1
Record name 4-(Iodomethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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